(3aR,3a'R,8aS,8a'S)-2,2'-(Cyclobutane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)
Description
The compound (3aR,3a'R,8aS,8a'S)-2,2'-(Cyclobutane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole) is a chiral bisoxazoline ligand characterized by a cyclobutane-1,1-diyl bridge connecting two indeno[1,2-d]oxazole moieties. Its stereochemistry (3aR,3a'R,8aS,8a'S) confers rigidity and specific spatial arrangements, making it valuable in asymmetric catalysis.
Properties
IUPAC Name |
(3aS,8bR)-2-[1-[(3aS,8bR)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]cyclobutyl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2/c1-3-8-16-14(6-1)12-18-20(16)25-22(27-18)24(10-5-11-24)23-26-21-17-9-4-2-7-15(17)13-19(21)28-23/h1-4,6-9,18-21H,5,10-13H2/t18-,19-,20+,21+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPQMGTZLCMJSM-UWHLTILDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=NC3C(O2)CC4=CC=CC=C34)C5=NC6C(O5)CC7=CC=CC=C67 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)(C2=N[C@H]3[C@@H](O2)CC4=CC=CC=C34)C5=N[C@H]6[C@@H](O5)CC7=CC=CC=C67 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3aR,3a'R,8aS,8a'S)-2,2'-(Cyclobutane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole) is a novel synthetic molecule with potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Basic Information
| Property | Details |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 370.44 g/mol |
| CAS Number | 2097145-90-7 |
| PubChem ID | 146013168 |
Structural Characteristics
The compound features a cyclobutane moiety linked to two indeno[1,2-d]oxazole units. The stereochemistry of the compound is significant for its biological activity, as specific isomers may exhibit different pharmacological effects.
Antitumor Activity
Research has indicated that cyclobutane-containing compounds exhibit antitumor properties. A study highlighted the effectiveness of similar structures in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . While specific data on this compound's antitumor activity is limited, its structural analogs have shown promise in preclinical studies.
Antimicrobial Properties
Cyclobutane derivatives have been recognized for their antimicrobial activities. A review of cyclobutane-containing alkaloids revealed that many possess significant antibacterial and antifungal properties . The potential of this compound to act against microbial pathogens warrants further investigation.
Hypotensive Effects
Historical research has documented hypotensive activities associated with cyclobutane derivatives. For instance, a study from 1964 reported that certain cyclobutane compounds could lower blood pressure in animal models . This suggests a possible cardiovascular application for our compound.
The mechanisms underlying the biological activities of (3aR,3a'R,8aS,8a'S)-2,2'-(Cyclobutane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole) may involve:
- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in tumor growth and microbial metabolism.
- Modulation of Cell Signaling Pathways : The compound may interact with various signaling pathways that regulate cell proliferation and apoptosis.
Case Study 1: Antitumor Screening
A preliminary screening of related indeno[1,2-d]oxazole derivatives demonstrated significant cytotoxicity against several cancer cell lines. The study suggested that modifications to the indeno structure could enhance biological activity .
Case Study 2: Antimicrobial Testing
In vitro tests on cyclobutane derivatives showed promising results against Gram-positive and Gram-negative bacteria. These findings support the hypothesis that (3aR,3a'R,8aS,8a'S)-2,2'-(Cyclobutane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole) could exhibit similar antimicrobial effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural Analogues and Key Features
The following table summarizes critical structural and functional differences between the target compound and its analogs:
Key Observations:
- The cyclobutane bridge balances moderate strain with conformational rigidity, which may optimize substrate binding in catalytic applications.
- Steric Effects : Bulky bridges (e.g., propane-2,2-diyl with phenyl groups in ) create steric hindrance, favoring enantioselectivity in reactions involving large substrates.
- Stereochemical Impact : The 3aR,3a'R,8aS,8a'S configuration in the target compound and cyclopropane analog contrasts with the 3aS,3a'S,8aR,8a'R configuration in cyclopentane derivatives, influencing ligand-substrate interactions .
2.2 Spectral and Analytical Data
While direct spectral data for the cyclobutane-bridged compound are absent, comparisons with analogs highlight trends:
- <sup>13</sup>C NMR : Cyclopropane-bridged derivatives show distinct signals for bridgehead carbons (e.g., 101 MHz, CDCl3 in ), whereas cyclopentane analogs exhibit upfield shifts due to reduced ring strain .
- Chiral Purity : Compounds like [3aR-[2(3'aR,8'aS)]]-(+)-2,2'-Methylenebis(oxazole) achieve >98% purity, emphasizing the importance of stereochemical control in ligand synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
